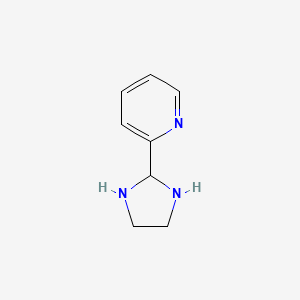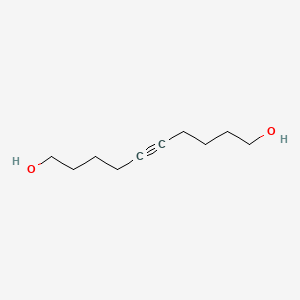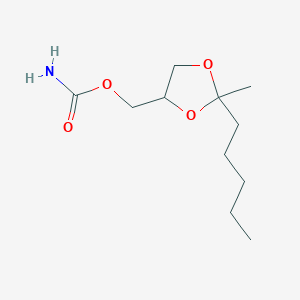
Rosiridol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rosiridol is a monoterpene glycoside compound isolated from the roots of Rhodiola sachalinensis and Rhodiola rosea . It exists in two enantiomeric forms, (+)-rosiridol and (−)-rosiridol, with the latter being more commonly studied . This compound is known for its bioactive properties and has been the subject of various scientific investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Rosiridol can be synthesized through catalytic asymmetric aldehyde prenylation using chiral phosphoric acid-catalyzed reactions . The process involves the use of α,α-dimethyl allyl boronic ester as a key reagent . The synthetic route is efficient and allows for the production of enantiomerically pure this compound.
Industrial Production Methods: Industrial production of this compound typically involves extraction from the roots of Rhodiola species. The methanolic extract from the roots is partitioned into an ethyl acetate-water mixture to obtain an ethyl acetate-soluble phase and an aqueous layer . The aqueous layer is further extracted with n-butanol to yield the n-butanol-soluble phase, which contains this compound .
Chemical Reactions Analysis
Types of Reactions: Rosiridol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents like thionyl chloride.
Major Products Formed: The major products formed from these reactions include rosiridosides A, B, and C, which are glycosides of this compound . These glycosides exhibit significant bioactivity and are of interest in pharmaceutical research.
Scientific Research Applications
Rosiridol has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying monoterpene glycosides . In biology, this compound and its glycosides have been shown to exhibit antioxidant and hepatoprotective effects . In medicine, this compound is being investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties . In industry, this compound is used in the development of natural health products and supplements .
Mechanism of Action
The mechanism of action of rosiridol involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation . It also influences cellular signaling pathways, leading to its bioactive properties .
Comparison with Similar Compounds
Rosiridol is similar to other monoterpene glycosides such as rhodiolosides A-D, rhodiolol A, and sachalinol A . this compound is unique due to its specific stereochemistry and bioactivity . The absolute configuration of the 4-position in this compound has been revised to be S orientation, distinguishing it from other similar compounds .
List of Similar Compounds:- Rhodiolosides A-D
- Rhodiolol A
- Sachalinol A
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(2E)-3,7-dimethylocta-2,6-diene-1,4-diol |
InChI |
InChI=1S/C10H18O2/c1-8(2)4-5-10(12)9(3)6-7-11/h4,6,10-12H,5,7H2,1-3H3/b9-6+ |
InChI Key |
PTCYLOJKSMVJTR-RMKNXTFCSA-N |
Isomeric SMILES |
CC(=CCC(/C(=C/CO)/C)O)C |
Canonical SMILES |
CC(=CCC(C(=CCO)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


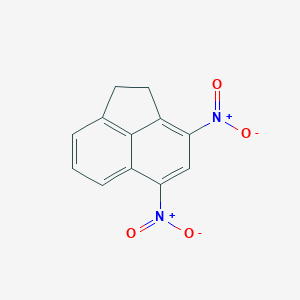
![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14342947.png)
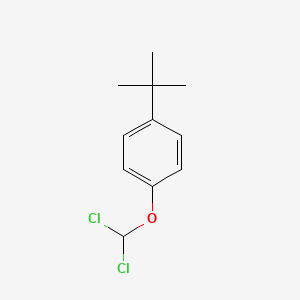
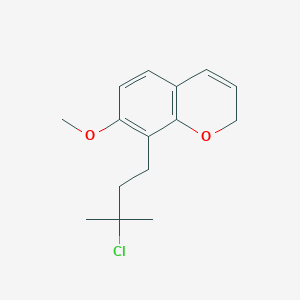
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride](/img/structure/B14342963.png)
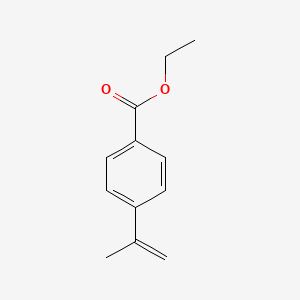
![1-[2-Methyl-1-(tributylstannyl)propyl]piperidine](/img/structure/B14342988.png)
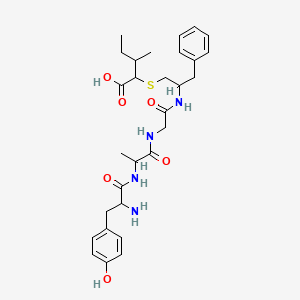
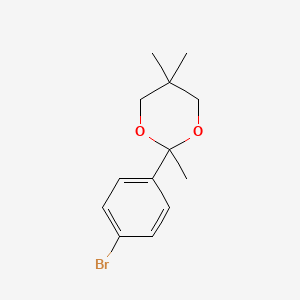

![3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14343010.png)
